4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C5H8Cl2N2 and a molecular weight of 167.03 g/mol. It is classified under the pyrazole derivatives, characterized by a five-membered ring containing two nitrogen atoms. The compound features a chloromethyl group, which enhances its reactivity and utility in organic synthesis. It is primarily used for research purposes and is not intended for therapeutic applications in humans or animals .
The synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 1-methyl-1H-pyrazole using chloromethyl methyl ether or other chloromethylating agents. This reaction introduces the chloromethyl group at the fourth position of the pyrazole ring. Subsequent treatment with hydrochloric acid yields the hydrochloride salt form, enhancing its solubility and stability for research applications .
4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride has several applications in scientific research:
While specific interaction studies involving 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride are scarce, its reactivity suggests that it may interact with nucleophiles and electrophiles in organic synthesis. Further research is necessary to elucidate its interactions with biological targets, which could reveal insights into its potential therapeutic applications .
Several compounds share structural characteristics with 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Methyl-1H-pyrazole | C4H6N2 | Lacks chloromethyl group; simpler structure |
4-Methyl-1H-pyrazole | C5H6N2 | Methyl group at the fourth position; no halogen |
4-(Bromomethyl)-1-methyl-1H-pyrazole | C5H8BrN2 | Bromine instead of chlorine; similar reactivity |
4-(Fluoromethyl)-1-methyl-1H-pyrazole | C5H8F2N2 | Fluorine substituent; potential for different reactivity |
These compounds highlight the uniqueness of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride due to its specific halogen substitution and potential applications in medicinal chemistry and organic synthesis .
X-ray crystallographic analysis represents the definitive method for determining molecular structure and geometric parameters of crystalline compounds. For 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, crystallographic studies provide crucial insights into bond lengths, bond angles, and intermolecular interactions within the crystal lattice [1] [2].
The molecular formula C₅H₈Cl₂N₂ with a molecular weight of 167.04 g/mol indicates a compact heterocyclic structure [1] [2] [3]. The compound crystallizes as a hydrochloride salt, which significantly influences the crystal packing and hydrogen bonding patterns compared to the free base form [2].
Based on crystallographic data from related pyrazole compounds, the pyrazole ring exhibits characteristic planarity with root-mean-square deviations typically ranging from 0.025 to 0.045 Å [4] [5]. The chloromethyl substituent at the 4-position adopts a staggered conformation to minimize steric hindrance with the pyrazole ring system [6].
Table 1: Comparative Crystallographic Parameters for Pyrazole Derivatives
Compound | Crystal System | Space Group | Temperature (K) | Key Structural Features |
---|---|---|---|---|
4-chloro-1H-pyrazole | Orthorhombic | Pnma | 170 | Trimeric hydrogen-bonded assembly [7] |
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | Triclinic | P1̄ | 150 | Pyrazole-fluoro ring dihedral angle: 4.64(7)° [5] |
5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | Monoclinic | P21/n | 293 | Pyrazole-fluoro ring dihedral angle: 5.3(4)° [5] |
The crystal structure of 4-chloro-1H-pyrazole, a closely related compound, demonstrates the formation of trimeric molecular assemblies through intermolecular N-H⋯N hydrogen bonding [7]. These trimeric units exhibit hydrogen bond distances of approximately 2.85-2.89 Å, which are characteristic of moderate-strength hydrogen bonds in pyrazole systems [7].
For 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, the presence of the hydrochloride salt introduces additional hydrogen bonding opportunities between the protonated pyrazole nitrogen and the chloride anion. This ionic interaction significantly influences the crystal packing and may result in layered or columnar structures similar to other pyrazole hydrochloride salts [8].
The chloromethyl group introduces conformational flexibility, with the C-CH₂Cl bond capable of rotation. Crystallographic analysis of similar compounds suggests that the chloromethyl group typically adopts a conformation that minimizes steric interactions while maximizing crystal packing efficiency [9] .
Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride. The proton and carbon Nuclear Magnetic Resonance spectra reveal characteristic signatures that confirm the molecular structure and substitution pattern [9] [11].
Proton Nuclear Magnetic Resonance Analysis
The proton Nuclear Magnetic Resonance spectrum of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride exhibits distinct resonances corresponding to different proton environments within the molecule. The chloromethyl group protons appear as a characteristic singlet in the range δ 5.25-5.55 ppm, consistent with protons adjacent to an electron-withdrawing chlorine atom [9].
The N-methyl group attached to the pyrazole ring typically resonates around δ 3.5-4.0 ppm as a singlet, integrating for three protons [11]. The pyrazole ring proton at the 5-position appears as a singlet in the aromatic region, typically between δ 7.0-8.0 ppm [9] [11].
Table 2: Proton Nuclear Magnetic Resonance Chemical Shifts for Pyrazole Derivatives
Functional Group | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
Chloromethyl (-CH₂Cl) | 5.25-5.55 | Singlet | 2H | Protons adjacent to chlorine [9] |
N-Methyl (-N-CH₃) | 3.5-4.0 | Singlet | 3H | Methyl attached to nitrogen [11] |
Pyrazole C-H | 7.0-8.0 | Singlet | 1H | Aromatic proton at C-5 [9] |
Carbon-13 Nuclear Magnetic Resonance Analysis
The carbon-13 Nuclear Magnetic Resonance spectrum provides information about the carbon framework and electronic environments. The chloromethyl carbon appears in the range δ 41.9-44.7 ppm, characteristic of a carbon atom bearing an electronegative chlorine substituent [9].
The pyrazole ring carbons exhibit chemical shifts consistent with aromatic heterocyclic systems. The quaternary carbon at the 4-position (bearing the chloromethyl group) typically resonates around δ 120-130 ppm, while other ring carbons appear between δ 114-152 ppm [9] [11].
Infrared spectroscopy provides valuable information about functional groups and bonding environments through characteristic vibrational frequencies. For 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, several distinct vibrational modes can be identified and assigned [12] [8].
Table 3: Infrared Spectroscopic Assignments for 4-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride
Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C-Cl stretch | 680-750 | Strong | Chloromethyl C-Cl stretching vibration [9] [8] |
Pyrazole ring vibrations | 1500-1630 | Medium-Strong | Ring breathing and C=C/C=N stretching [12] |
C=N stretch | 1600-1650 | Medium-Strong | Pyrazole C=N stretching vibration [12] |
N-H stretch | 3100-3300 | Medium-Broad | N-H stretching (if present) [12] |
C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H stretching [12] |
C-H stretch (alkyl) | 2800-3000 | Medium | Aliphatic C-H stretching [12] |
The C-Cl stretching vibration appears as a strong absorption between 680-750 cm⁻¹, which is diagnostic for the presence of the chloromethyl functional group [9] [8]. This frequency range is consistent with C-Cl bonds in primary alkyl chlorides where the carbon is not part of an aromatic system.
Pyrazole ring vibrations manifest as multiple bands in the 1500-1630 cm⁻¹ region, corresponding to ring breathing modes and C=C/C=N stretching vibrations [12]. These frequencies are characteristic of five-membered heterocyclic aromatic systems containing nitrogen atoms.
The hydrochloride salt formation may introduce additional bands related to N-H⁺ stretching vibrations, typically appearing as broad absorptions in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding with the chloride anion [8].
Computational chemistry methods, particularly Density Functional Theory calculations, provide detailed insights into the electronic structure and properties of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride that complement experimental observations [13] [14].
Density Functional Theory Calculations
Density Functional Theory calculations using the B3LYP functional with 6-31G** basis sets have been successfully applied to pyrazole derivatives to predict molecular geometries, vibrational frequencies, and electronic properties [13] [14]. These calculations provide theoretical support for experimental structural determinations and can predict properties that are difficult to measure directly.
Table 4: Computational Studies on Pyrazole Derivatives
Computational Method | Properties Investigated | Key Findings | Reference Systems |
---|---|---|---|
B3LYP/6-31G** | Molecular geometry, bond lengths | Excellent agreement with X-ray data [13] | Pyridine-pyrazole compounds |
DFT calculations | Electronic properties, HOMO-LUMO gaps | Structure-activity relationships [13] | Substituted pyrazoles |
Monte Carlo simulations | Molecular interactions | Correlation with experimental activity [14] | Pyrazole carbohydrazides |
Vibrational analysis | IR frequencies | Theoretical-experimental correlation [12] | Pyrrole derivatives |
For 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, Density Functional Theory calculations can predict the preferred conformations of the chloromethyl substituent and the electronic effects of substitution on the pyrazole ring. The chloromethyl group acts as an electron-withdrawing substituent, influencing the electron density distribution within the pyrazole ring system [13].
Electronic Structure Analysis
The electronic structure of pyrazole derivatives is characterized by delocalized π-electron systems within the five-membered ring. The presence of two nitrogen atoms in adjacent positions creates unique electronic properties compared to other heterocyclic systems [13] [14].
Computational studies on related compounds indicate that electron-withdrawing substituents like the chloromethyl group can significantly affect the frontier molecular orbital energies. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap influences the compound's reactivity and potential applications [15].
The chloromethyl substituent introduces electrophilic character to the molecule, as evidenced by computational models that show electron density depletion around the chloromethyl carbon [15]. This electronic effect has implications for the compound's reactivity in nucleophilic substitution reactions and its potential biological activity.
Molecular Electrostatic Potential Analysis
Computational modeling can generate molecular electrostatic potential maps that visualize the charge distribution across the molecule. For 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, these maps would show electron-deficient regions around the chloromethyl group and electron-rich areas associated with the nitrogen lone pairs in the pyrazole ring [13].
The hydrochloride salt formation significantly alters the electrostatic potential map, with the protonated nitrogen bearing a formal positive charge and the chloride anion providing a localized negative charge region. This charge distribution influences crystal packing and intermolecular interactions in the solid state [8].
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